4-Fluorothiophene-3-carbonitrile
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Overview
Description
4-Fluorothiophene-3-carbonitrile is a fluorinated thiophene derivative, characterized by the presence of a fluorine atom at the 4-position and a cyano group at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorothiophene-3-carbonitrile typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in polar solvents like acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts like palladium or copper salts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
4-Fluorothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Fluorothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 2-Fluorothiophene-3-carbonitrile
- 3-Fluorothiophene-2-carbonitrile
- 4-Fluorothiophene-2-carbonitrile
Comparison: 4-Fluorothiophene-3-carbonitrile is unique due to the specific positioning of the fluorine and cyano groups, which significantly influence its chemical reactivity and biological activity. Compared to other fluorinated thiophenes, it exhibits distinct electronic properties and steric effects, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluorothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FNS/c6-5-3-8-2-4(5)1-7/h2-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBLPWNEISEUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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